Acridine, 9-(4-methylphenyl)-
Description
Historical Context and Evolution of Acridine (B1665455) Research
The journey of acridine chemistry began in 1870 when Carl Gräbe and Heinrich Caro first isolated the parent compound, acridine, from the high-boiling fraction of coal tar. ptfarm.plwikipedia.orgmdpi.com Initially recognized for the acrid odor and skin-irritating properties of its derivatives, the scientific interest in this class of compounds quickly evolved. wikipedia.org A pivotal moment in acridine research was the discovery of its antimicrobial properties by Ehrlich and Benda in 1917. ptfarm.pl This finding spurred investigations into its therapeutic potential, leading to the establishment of structure-activity relationships by Australian chemist Adrien Albert, who highlighted the importance of cationic ionization for antibacterial activity. ptfarm.pl
The scarcity of quinine (B1679958) during World War II further propelled acridine research, culminating in the development of the antimalarial drug mepacrine. ptfarm.plmdpi.com Although the advent of sulfonamides and penicillin later superseded acridine-based antibacterial therapies, research into acridine derivatives continued to expand. ptfarm.pl Over the decades, the focus has shifted from simple dyes and antiseptics to the development of highly specialized molecules with a wide array of applications, including anticancer agents and advanced materials. ptfarm.plmdpi.comnih.gov The synthesis of acridine and its analogues has remained a topic of considerable interest for organic and medicinal chemists, driven by the versatile chemotherapeutic activities exhibited by this heterocyclic nucleus. ptfarm.pl
Fundamental Heterocyclic Structure and Aromaticity of the Acridine Core
Acridine, with the chemical formula C₁₃H₉N, is a nitrogen-containing heterocyclic organic compound. wikipedia.orgnumberanalytics.com Its structure is fundamentally related to anthracene, with one of the central methine (-CH=) groups replaced by a nitrogen atom. wikipedia.orgmdpi.com This substitution gives rise to alternative names such as 10-azaanthracene and dibenzo[b,e]pyridine. ptfarm.plwikipedia.orgmdpi.com
The core of acridine consists of three fused aromatic rings, resulting in a planar, unsaturated system. numberanalytics.comnih.gov This planarity and the delocalization of π-electrons across the tricyclic framework are characteristic features of its aromaticity. numberanalytics.comnih.gov The presence of the nitrogen atom, with its lone pair of electrons, imparts weak basicity to the molecule, similar to pyridine (B92270) and quinoline. wikipedia.org Acridine can be protonated at the nitrogen atom to form soluble salts, a key feature influencing its biological activity. pharmaguideline.com The electron distribution within the ring system is not uniform; the nitrogen atom creates a degree of electron deficiency, particularly at the 9-position (the carbon atom opposite the nitrogen in the central ring). pharmaguideline.comnumberanalytics.com This electronic characteristic makes the 9-position highly susceptible to nucleophilic attack, a crucial aspect that governs the chemistry and synthesis of 9-substituted acridines. pharmaguideline.com
Table 1: Physical and Chemical Properties of Acridine
| Property | Value |
|---|---|
| Chemical Formula | C₁₃H₉N |
| Molar Mass | 179.222 g·mol⁻¹ |
| Appearance | Colorless to light yellow needles/White powder |
| Melting Point | 106–110 °C |
| Boiling Point | 346 °C |
| Solubility in water | 46.5 mg/L |
| Basicity (pKa) | 5.1 (ground state) |
This data is compiled from various sources. wikipedia.orgnumberanalytics.com
Broad Relevance of Acridine Derivatives in Advanced Materials and Catalysis
The unique photophysical and chemical properties of the acridine scaffold have made its derivatives highly valuable in the fields of advanced materials and catalysis. sioc-journal.cn The large, planar, conjugated ring system allows acridines to serve as fluorescent markers and imaging agents. sioc-journal.cn This fluorescence is often sensitive to the local environment, such as polarity and pH. nih.gov Furthermore, their ability to act as an alternative to metal semiconductor materials has opened up potential applications in organic electronics and electroluminescence. sioc-journal.cnresearchgate.net
In materials science, acridine derivatives have been successfully employed as corrosion inhibitors for various metals and alloys. mdpi.comnih.gov Their effectiveness stems from the presence of multiple aromatic rings, conjugated π-bonds, and the nitrogen heteroatom, which can adsorb onto a metal surface, creating a protective barrier against corrosive media. mdpi.comnih.gov
In the realm of catalysis, acridines have emerged as a powerful class of photocatalysts. rsc.orgacs.org Acridine photocatalysis, driven by visible light, can facilitate a range of complex synthetic transformations. rsc.orgacs.org A significant advancement is the use of acridine/Lewis acid complexes, which act as potent photochemical catalysts for oxidation reactions, exhibiting tunable excited-state reduction potentials. acs.org This dual-catalytic approach has enabled reactions previously inaccessible, such as the direct decarboxylative functionalization of carboxylic acids, showcasing the expanding role of acridines in developing novel, efficient synthetic methodologies. rsc.orgacs.orgacs.org
Specific Research Focus: Acridine, 9-(4-methylphenyl)- and its Structural Analogues
Within the vast family of acridine derivatives, those substituted at the 9-position are of particular importance due to the unique reactivity of this site. nih.govnih.gov The compound Acridine, 9-(4-methylphenyl)- (also known as 9-(p-tolyl)acridine) represents a specific example of a 9-aryl substituted acridine, a class that includes the well-studied compound 9-phenylacridine (B188086). ontosight.ainih.govchemsrc.com
The introduction of a 4-methylphenyl (p-tolyl) group at the 9-position of the acridine core significantly influences the molecule's properties. This substitution is typically achieved through methods like the Bernthsen acridine synthesis, which involves the condensation of diphenylamine (B1679370) with a corresponding carboxylic acid—in this case, 4-methylbenzoic acid—in the presence of a catalyst like zinc chloride. wikipedia.orgchemsrc.com
The 9-aryl substituent modifies both the steric and electronic characteristics of the parent acridine molecule. ontosight.ai The phenyl ring is not coplanar with the acridine ring system; X-ray crystallography studies on the related 9-phenylacridine show a significant dihedral angle between the two planes. researchgate.net This non-planar arrangement creates a three-dimensional structure that can affect how the molecule interacts with biological targets or organizes itself in materials.
The 4-methyl group on the phenyl ring further refines these properties. As an electron-donating group, it can subtly alter the electronic nature of the aryl substituent. This modification can influence the compound's lipophilicity and its binding interactions with biological macromolecules. ontosight.ai The photophysical properties, such as fluorescence quantum yield and lifetime, are also expected to be distinct from the unsubstituted 9-phenylacridine due to the presence of the methyl group.
Table 2: Properties of Acridine, 9-(4-methylphenyl)-
| Property | Value/Identifier |
|---|---|
| Chemical Formula | C₂₀H₁₅N |
| CAS Number | 36388-29-1 |
| Molecular Weight | 269.35 g/mol |
| Synthesis Precursors | Diphenylamine, 4-Methylbenzoic acid |
This data is compiled from various sources. chemsrc.com
While the broader class of 9-substituted acridines has been extensively studied, particularly for their biological activities, the specific compound Acridine, 9-(4-methylphenyl)- remains relatively underexplored. nih.govnih.gov Much of the existing research focuses on derivatives with amino or other functional groups attached to the 9-anilino scaffold for medicinal chemistry applications. nih.govnih.govontosight.ai
A significant research gap exists in the characterization and application of Acridine, 9-(4-methylphenyl)- in materials science and photocatalysis. Given the recent emergence of acridine-based photocatalysts, a detailed investigation into the photophysical and electrochemical properties of this compound is warranted. acs.org Its specific excited-state potentials and its efficacy in catalyzing various organic transformations are unknown. Such studies could reveal it to be a valuable, easily synthesized catalyst.
Furthermore, its potential in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), has not been investigated. The 9-aryl substitution provides a point for further functionalization, allowing for the synthesis of a library of novel derivatives. By modifying the tolyl group or the acridine core, molecules with tailored electronic and photophysical properties could be designed for specific applications in advanced materials. Exploring these avenues represents a key opportunity to unlock the full potential of the Acridine, 9-(4-methylphenyl)- scaffold.
Structure
2D Structure
3D Structure
Properties
CAS No. |
36388-29-1 |
|---|---|
Molecular Formula |
C20H15N |
Molecular Weight |
269.3 g/mol |
IUPAC Name |
9-(4-methylphenyl)acridine |
InChI |
InChI=1S/C20H15N/c1-14-10-12-15(13-11-14)20-16-6-2-4-8-18(16)21-19-9-5-3-7-17(19)20/h2-13H,1H3 |
InChI Key |
KORJZGKNZUDLII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C=CC=CC3=NC4=CC=CC=C42 |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational and Electronic Spectroscopy
Vibrational and electronic spectroscopy are foundational tools for characterizing the molecular structure and electronic transitions of "Acridine, 9-(4-methylphenyl)-". These techniques probe the energy levels associated with molecular vibrations and electron promotions, respectively.
Fourier Transform Infrared (FT-IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of "Acridine, 9-(4-methylphenyl)-" is characterized by a series of absorption bands that correspond to the specific vibrational modes of its constituent parts: the acridine (B1665455) core, the p-tolyl substituent, and the C-N and C-C bonds that connect them.
The analysis of acridine and its derivatives reveals characteristic vibrational frequencies. The aromatic C-H stretching vibrations typically appear in the region of 3000–3100 cm⁻¹. The C=C and C=N stretching vibrations within the acridinе ring system are expected to produce a series of complex bands in the 1400–1650 cm⁻¹ fingerprint region. The presence of the tolyl group introduces additional characteristic vibrations, including those from the methyl (CH₃) group, which exhibit symmetric and asymmetric stretching and bending modes. Out-of-plane C-H bending vibrations give rise to strong bands in the 675-900 cm⁻¹ range, which can be indicative of the substitution pattern on the aromatic rings.
Table 1: Expected Characteristic FT-IR Absorption Bands for Acridine, 9-(4-methylphenyl)- This table is representative and compiled from general spectroscopic data for aromatic and heterocyclic compounds.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Acridine & Phenyl Rings |
| Aliphatic C-H Stretch | 3000 - 2850 | Methyl Group |
| C=C and C=N Stretch | 1650 - 1400 | Acridine & Phenyl Rings |
| C-H Bending | 1475 - 1365 | Methyl Group |
| C-H Out-of-Plane Bending | 900 - 675 | Aromatic Rings |
Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides insights into the electronic transitions within a molecule. For aromatic systems like "Acridine, 9-(4-methylphenyl)-", the spectrum is dominated by π→π* transitions. The UV-Vis spectra of acridine derivatives typically exhibit significant absorption in the 350-450 nm range, which is characteristic of the extended π-electron system of the acridine ring. researchgate.net The parent acridine molecule shows an absorbance peak at 244 nm. aatbio.com The substitution at the 9-position with a 4-methylphenyl group can influence the position and intensity of these absorption bands due to electronic and steric effects.
The interaction of acridine derivatives with macromolecules, such as DNA, can lead to noticeable changes in their UV-Vis spectra. researchgate.net Phenomena like hypochromism (a decrease in absorbance) and bathochromism (a red shift to longer wavelengths) are often observed when these molecules intercalate between DNA base pairs. researchgate.netresearchgate.net This spectral perturbation is a strong indicator of complex formation and can be used to study binding modes. researchgate.net For instance, the binding of acridine derivatives to DNA can cause a strong stacking interaction between the compound and the DNA base pairs, resulting in hypochromism. researchgate.net
Table 2: Representative UV-Vis Absorption Maxima for Acridine Derivatives Data is based on general values for acridine compounds in various solvents.
| Compound | Solvent | λmax (nm) | Reference |
|---|---|---|---|
| Acridine | - | 244 | aatbio.com |
| 9(10H)-Acridinone | - | 250, 350-400 | nist.gov |
| Acridine Derivatives | Tris-HCl Buffer | 350 - 450 | researchgate.net |
| Acridine Orange | Basic Ethanol | ~431 | omlc.org |
| Acridine Yellow | Ethanol | ~461 | omlc.org |
Fluorescence spectroscopy is a highly sensitive technique used to study the emission properties of molecules after they have absorbed light. It provides information on the structure of the excited state and its interactions with the environment.
Solvatochromism describes the change in the position, and sometimes shape, of a molecule's absorption or emission spectra in response to a change in solvent polarity. journalcsij.comnih.gov This phenomenon arises from differential solvation of the ground and excited states of the fluorophore. journalcsij.comevidentscientific.com Polar fluorophores, like many acridine derivatives, often exhibit significant solvatochromic shifts. sphinxsai.com When a molecule is excited, its dipole moment can change, leading to a reorientation of the surrounding polar solvent molecules—a process known as solvent relaxation. evidentscientific.com This relaxation lowers the energy of the excited state, resulting in a red shift (a shift to longer wavelengths) of the fluorescence emission as the solvent polarity increases. evidentscientific.com
The difference in wavelength or energy between the absorption maximum (λabs) and the emission maximum (λem) is known as the Stokes shift. The magnitude of the Stokes shift is influenced by factors such as the change in geometry and dipole moment between the ground and excited states, as well as solvent polarity. evidentscientific.com A larger Stokes shift is generally observed in more polar solvents for polar dyes due to greater stabilization of the excited state through solvent relaxation.
Table 3: Hypothetical Solvatochromic Data for Acridine, 9-(4-methylphenyl)- This table illustrates the expected trend based on the behavior of similar solvatochromic dyes.
| Solvent | Polarity | λabs (nm) | λem (nm) | Stokes Shift (nm) |
|---|---|---|---|---|
| Dioxane | Low | ~380 | ~420 | ~40 |
| Dichloromethane | Medium | ~385 | ~450 | ~65 |
| Acetonitrile | High | ~390 | ~480 | ~90 |
| Methanol | High (Protic) | ~392 | ~500 | ~108 |
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield of acridine derivatives is highly dependent on their molecular structure and the surrounding environment. nih.govnih.gov For example, the quantum yield of acridine orange is approximately 0.2, while that of acridine yellow is 0.47. omlc.orgomlc.org
The introduction of an aryl substituent at the 9-position of an acridine or similar isoquinolinium ring system can significantly impact the quantum yield. nih.gov In many 9-aryl substituted derivatives, a non-emissive deactivation pathway known as twisted intramolecular charge transfer (TICT) can occur. nih.govresearchgate.net This process involves torsional relaxation or rotation around the single bond connecting the acridine and the aryl ring in the excited state, which quenches fluorescence and results in a low quantum yield. nih.gov However, factors that hinder this rotation, such as increased solvent viscosity or binding within a constrained environment, can suppress the TICT process and lead to a significant enhancement of the fluorescence quantum yield. nih.gov This relationship highlights a key structure-property principle where restricting intramolecular motion can enhance luminescence.
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. creative-biostructure.com "Acridine, 9-(4-methylphenyl)-" is an achiral molecule and, therefore, does not exhibit a CD spectrum on its own. nih.gov However, when it interacts with a chiral host molecule, such as DNA, it can give rise to an induced circular dichroism (ICD) signal in the absorption region of the acridine chromophore. nih.gov
Furthermore, the binding of the acridine derivative can perturb the native CD spectrum of the DNA. nih.govresearchgate.net The canonical B-form of DNA displays a characteristic CD spectrum with a positive band around 275-280 nm and a negative band around 245 nm, which arise from the helical arrangement of the base pairs. creative-biostructure.com Upon intercalation of an acridine molecule between the base pairs, changes in the DNA's CD spectrum are typically observed. nih.gov These changes may include shifts in the peak positions and alterations in the band intensities (ellipticity). nih.govresearchgate.net For instance, a red shift of the positive band and an increase in its ellipticity can indicate a conformational transition of the DNA, potentially from the B-form to the A-form, caused by the weakening of π-π stacking interactions upon insertion of the acridine ring. nih.gov Thus, CD spectroscopy is a powerful tool for confirming the binding of achiral acridine derivatives to DNA and for elucidating the nature of the resulting structural changes to the DNA helix. nih.govrsc.orgacs.org
Fluorescence Spectroscopy and Photophysical Property Determination
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei. For Acridine, 9-(4-methylphenyl)-, both proton (¹H) and carbon-13 (¹³C) NMR provide critical data for structural confirmation.
¹H NMR for Proton Environment Analysis
The ¹H NMR spectrum of 9-(4-methylphenyl)acridine is anticipated to display a complex series of signals in the aromatic region, typically between 7.0 and 8.5 ppm. The eight protons on the acridine core would appear as a set of multiplets due to spin-spin coupling. The protons at positions 1, 8, 4, and 5 are generally the most deshielded and appear at the lowest field. The four protons of the p-tolyl group would present as two distinct doublets, characteristic of a para-substituted benzene (B151609) ring. Additionally, a singlet corresponding to the methyl (CH₃) group protons would be observed in the upfield region, likely around 2.4-2.5 ppm. The integration of these signals would confirm the ratio of protons in the molecule.
For comparative purposes, the ¹H NMR data for the parent compound, acridine, shows characteristic signals for its aromatic protons. researchgate.netchemicalbook.com Similarly, derivatives like 9-methylacridine (B196024) exhibit a singlet for the methyl group, albeit at a slightly different chemical shift due to the electronic environment. chemicalbook.com The study of various 9-substituted octahydroacridines also provides insight into how substituents at the 9-position influence the chemical shifts of the acridine ring protons. spectroteam.roresearchgate.net
Table 1: Predicted ¹H NMR Chemical Shifts for Acridine, 9-(4-methylphenyl)-
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Acridine H-1, H-8 | ~8.2-8.4 | Doublet |
| Acridine H-4, H-5 | ~8.0-8.2 | Doublet |
| Acridine H-2, H-7 | ~7.5-7.7 | Triplet |
| Acridine H-3, H-6 | ~7.3-7.5 | Triplet |
| p-Tolyl H-2', H-6' | ~7.4-7.6 | Doublet |
| p-Tolyl H-3', H-5' | ~7.2-7.4 | Doublet |
| Methyl (-CH₃) | ~2.4-2.5 | Singlet |
Note: This table is predictive and based on data from analogous compounds. Actual experimental values may vary.
¹³C NMR for Carbon Skeleton Elucidation
Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in defining the carbon framework of a molecule. For 9-(4-methylphenyl)acridine, the spectrum would reveal signals for all 20 unique carbon atoms in the structure.
The carbon atoms of the acridine core typically resonate in the range of 120-150 ppm. The quaternary carbon at position 9, being directly attached to the phenyl ring and the nitrogen atom, would appear at a significantly downfield shift. The carbon atoms of the p-tolyl group would also have characteristic shifts, with the methyl-bearing carbon appearing around 138-140 ppm and the methyl carbon itself resonating at approximately 21 ppm. Studies on related compounds like phenyl acridine-9-carboxylates and 9-acridinones have shown that the substituent at the 9-position significantly influences the chemical shifts of the acridine carbons. nih.govresearchgate.net
Table 2: Predicted ¹³C NMR Chemical Shifts for Acridine, 9-(4-methylphenyl)-
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-9 (Acridine) | ~150-160 |
| Quaternary Carbons (Acridine/Tolyl) | ~140-150 |
| Aromatic CH (Acridine/Tolyl) | ~120-135 |
| Methyl (-CH₃) | ~21 |
Note: This table is predictive and based on data from analogous compounds. Actual experimental values may vary.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and structural elucidation through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. For Acridine, 9-(4-methylphenyl)-, with a molecular formula of C₂₀H₁₅N, the expected exact mass is 269.1204. An HRMS measurement would confirm this elemental composition, distinguishing it from other potential isobaric compounds. While specific HRMS data for this compound is not available in the reviewed literature, the technique has been successfully applied to characterize complex acridine derivatives. researchgate.net
Electrospray Ionization (ESI) and Electron Ionization (EI) Techniques
Both Electrospray Ionization (ESI) and Electron Ionization (EI) are common methods for generating ions in mass spectrometry, each providing different types of structural information.
Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecular ions [M+H]⁺ with minimal fragmentation. For 9-(4-methylphenyl)acridine, ESI-MS would be expected to show a strong signal at m/z 270.1282, corresponding to the protonated molecule. This technique is particularly useful for confirming the molecular weight of the compound. ESI-MS has been effectively used to study various acridine derivatives and their reaction intermediates. rsc.orgnih.govresearchgate.net
Electron Ionization (EI) is a higher-energy technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular fingerprint and provides valuable structural information. While an EI spectrum for 9-(4-methylphenyl)acridine is not available, the spectrum for the closely related 9-phenylacridine (B188086) (C₁₉H₁₃N) from the NIST database shows a prominent molecular ion peak (M⁺) at m/z 255, which is also the base peak. nist.gov The fragmentation is not extensive, indicating the high stability of the aromatic system. For 9-(4-methylphenyl)acridine, the molecular ion peak (M⁺) would be expected at m/z 269. The fragmentation pattern would likely involve the loss of a hydrogen radical to form an [M-H]⁺ ion at m/z 268, and potentially the loss of the methyl group to form an ion at m/z 254.
Advanced Solid-State and Material Characterization
The solid-state structure and properties of Acridine, 9-(4-methylphenyl)- are crucial for understanding its material characteristics and potential applications. While a crystal structure for this specific compound is not reported in the searched literature, data from 9-phenylacridine provides valuable insights.
The crystal structure of 9-phenylacridine has been determined, revealing that it crystallizes in the monoclinic space group P 1 21/n 1. nih.gov The acridine ring system is nearly planar, and the phenyl ring at the 9-position is significantly twisted out of the plane of the acridine core. This twisted conformation is a common feature in 9-aryl acridines and is due to steric hindrance between the ortho-protons of the phenyl group and the peri-protons of the acridine system. rsc.org This twisting has significant implications for the electronic properties and intermolecular packing of the molecule in the solid state. It is expected that 9-(4-methylphenyl)acridine would adopt a similar crystalline arrangement with a twisted conformation. Such structural features are critical in the design of materials for applications in electronics and photonics.
X-ray Diffraction (XRD) for Crystallinity and Phase Analysis
X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure of a solid material. nih.gov By analyzing the angles and intensities of diffracted X-ray beams, one can identify the crystal lattice, determine the unit cell dimensions, and assess the degree of crystallinity. nih.govresearchgate.net Crystalline materials produce sharp, well-defined peaks, while amorphous materials result in broad humps. researchgate.net
While specific XRD data for Acridine, 9-(4-methylphenyl)- were not found in the searched literature, analysis of the closely related compound 9-Phenylacridine provides insight into the type of data obtained from such an analysis. The crystal structure of 9-Phenylacridine is monoclinic with a space group of P2(1)/n. researchgate.net The angle between the acridine and phenyl rings is a key structural feature, measured at 76° in the free base form. researchgate.net A similar analysis for 9-(4-methylphenyl)acridine would confirm its crystal system, space group, and the dihedral angle between the acridine core and the 4-methylphenyl substituent.
Table 1: Crystallographic Data for 9-Phenylacridine
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₉H₁₃N |
| Molecular Weight | 255.32 |
| Crystal System | Monoclinic |
| Space Group | P2(1)/n |
| a (Å) | 8.574 (2) |
| b (Å) | 17.862 (2) |
| c (Å) | 9.126 (2) |
| β (°) | 107.723 (8) |
| Volume (ų) | 1331.2 (8) |
| Z | 4 |
Source: Data for the related compound 9-Phenylacridine. researchgate.net
Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray (EDS) for Morphology and Elemental Mapping
Scanning Electron Microscopy (SEM) is utilized to investigate the surface morphology and topography of a sample. It provides high-resolution images of the material's surface features, such as particle shape, size distribution, and texture.
Coupled with SEM, Energy Dispersive X-ray Spectroscopy (EDS) provides elemental analysis. By detecting the characteristic X-rays emitted from the sample when bombarded by the electron beam, EDS can identify the elemental composition of the material and create maps showing the spatial distribution of these elements. This would confirm the presence and distribution of carbon and nitrogen in the Acridine, 9-(4-methylphenyl)- sample.
Detailed research findings from SEM and EDS analyses for Acridine, 9-(4-methylphenyl)- were not available in the searched sources.
Transmission Electron Microscopy (TEM) for Nanostructure Analysis
Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, allowing for the visualization of the internal structure and nanostructural features of a material. For a crystalline compound like Acridine, 9-(4-methylphenyl)-, TEM could be used to observe crystal lattice fringes and identify any nanoscale defects or dislocations within the crystal structure.
Specific TEM analysis data for Acridine, 9-(4-methylphenyl)- could not be located in the provided search results.
Brunauer-Emmett-Teller (BET) Surface Area Analysis
The Brunauer-Emmett-Teller (BET) method is a standard technique for measuring the specific surface area of a material. nih.gov It involves the physical adsorption of a gas, typically nitrogen, onto the surface of the solid at cryogenic temperatures. nih.gov By analyzing the gas adsorption isotherm, the BET theory allows for the calculation of the surface area in square meters per gram (m²/g). nih.govnih.gov This information is critical for applications involving catalysis, adsorption, and material interfaces.
No specific surface area data from BET analysis for Acridine, 9-(4-methylphenyl)- were found in the reviewed literature.
Thermogravimetric Analysis (TGA) for Thermal Stability
A TGA analysis of Acridine, 9-(4-methylphenyl)- would establish the temperature at which it begins to decompose, which is a critical parameter for its handling, storage, and application in high-temperature environments. However, specific TGA thermograms or decomposition data for Acridine, 9-(4-methylphenyl)- were not present in the searched results. For instance, derivatives of pyridazine (B1198779) with 9,9-dimethyl-9,10-dihydroacridine (B1200822) have shown high thermal stability with 5% weight loss temperatures exceeding 300 °C.
Computational Chemistry and Theoretical Investigations of Acridine, 9 4 Methylphenyl
Quantum Chemical Calculations
Quantum chemical calculations have become indispensable tools for elucidating the electronic structure, properties, and reactivity of molecules. For Acridine (B1665455), 9-(4-methylphenyl)-, these computational methods provide a deeper understanding of its behavior at the atomic and molecular levels.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. ohio-state.eduresearchgate.net DFT calculations, particularly using hybrid functionals like B3LYP, are frequently employed to determine the optimized geometry and electronic properties of acridine derivatives. researchgate.netsemanticscholar.org
In a typical DFT study, the initial molecular geometry of Acridine, 9-(4-methylphenyl)- is optimized to find the lowest energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The resulting optimized structure provides key information about bond lengths, bond angles, and dihedral angles. For instance, a notable feature in 9-substituted acridines is the twisting of the substituent group out of the plane of the acridine moiety due to steric effects. researchgate.net
The electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that relates to the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more reactive.
Table 1: Representative DFT-Calculated Parameters for an Acridine Derivative
| Parameter | Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -2.1 eV |
| HOMO-LUMO Gap | 3.7 eV |
| Dipole Moment | 2.5 D |
| Note: These values are illustrative and depend on the specific computational level of theory and basis set used. |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excited-state properties of molecules. ohio-state.eduresearchgate.net It allows for the prediction of vertical excitation energies, which correspond to the absorption maxima in UV-Vis spectra, and oscillator strengths, which relate to the intensity of the absorption bands. semanticscholar.orgscirp.org
For Acridine, 9-(4-methylphenyl)-, TD-DFT calculations can elucidate the nature of its electronic transitions. By analyzing the molecular orbitals involved in the transitions, it is possible to characterize them as π → π* or n → π* transitions. This information is vital for understanding the photophysical properties of the compound. TD-DFT can also be used to study the geometries of the excited states, providing insights into processes like fluorescence. researchgate.netnih.gov The accuracy of TD-DFT results can be influenced by the choice of the exchange-correlation functional and the basis set. rsc.org
Table 2: Illustrative TD-DFT Calculated Excitation Energies and Oscillator Strengths
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S1 | 3.10 | 400 | 0.15 | HOMO -> LUMO |
| S2 | 3.54 | 350 | 0.28 | HOMO-1 -> LUMO |
| S3 | 3.87 | 320 | 0.05 | HOMO -> LUMO+1 |
| Note: The data presented are hypothetical and serve as an example of typical TD-DFT output. |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical framework used to study charge distribution, hybridization, and delocalization effects within a molecule. uni-muenchen.dewikipedia.orgwisc.edu It transforms the complex many-electron wavefunction into a localized Lewis-like structure of bonds, lone pairs, and antibonds. wikipedia.org
In the context of Acridine, 9-(4-methylphenyl)-, NBO analysis can quantify the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. wisc.edu These donor-acceptor interactions, often referred to as hyperconjugation, are crucial for understanding the stability and reactivity of the molecule. rsc.org The strength of these interactions is estimated using second-order perturbation theory. wisc.edu NBO analysis also provides information about the hybridization of atomic orbitals and the natural atomic charges, offering a detailed picture of the electronic distribution. wisc.edu
Table 3: Example of NBO Analysis Data for a Key Interaction
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| π(C1-C2) | π(C3-C4) | 5.2 |
| LP(N10) | σ(C9-C1') | 2.8 |
| Note: E(2) represents the stabilization energy of the hyperconjugative interaction. The specific atoms and values are for illustrative purposes. |
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density into atomic basins. wikipedia.orguni-rostock.deamercrystalassn.org This partitioning allows for the calculation of atomic properties and the characterization of chemical bonds. wiley-vch.de
A key concept in QTAIM is the bond critical point (BCP), a point of minimum electron density between two bonded atoms. wiley-vch.de The topological properties of the electron density at the BCP, such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), provide valuable information about the nature of the chemical bond. wiley.com For instance, the sign of the Laplacian of the electron density can distinguish between shared-shell (covalent) interactions and closed-shell (ionic, hydrogen bond, van der Waals) interactions. QTAIM analysis of Acridine, 9-(4-methylphenyl)- would reveal the nature of the intramolecular interactions, including the C-C, C-N, and C-H bonds, as well as any non-covalent interactions.
Table 4: Typical QTAIM Parameters at a Bond Critical Point (BCP)
| Bond | ρ(r) (au) | ∇²ρ(r) (au) | H(r) (au) |
| C-C (aromatic) | 0.30 | -0.85 | -0.35 |
| C-N | 0.28 | -0.70 | -0.29 |
| Note: These values are representative and vary depending on the specific bond and the computational method. |
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are employed to study the behavior and interactions of molecules, providing insights that complement experimental findings.
Molecular Docking Studies for Intermolecular Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov It is widely used in drug discovery to predict the binding mode and affinity of a ligand to a biological target, such as a protein or DNA. kg.ac.rsijper.org
For Acridine, 9-(4-methylphenyl)-, molecular docking studies can be performed to investigate its potential interactions with various biological targets. These studies are particularly relevant for acridine derivatives, which are known to intercalate into DNA and inhibit enzymes like topoisomerase. ijper.orgnih.gov The process involves generating a set of possible conformations of the ligand and scoring them based on their fit within the binding site of the receptor. The scoring functions typically account for steric, electrostatic, and hydrogen bonding interactions. The results of molecular docking can provide a structural basis for the observed biological activity and guide the design of new, more potent derivatives. zuj.edu.jo
Table 5: Illustrative Molecular Docking Results for an Acridine Derivative
Structure-Activity Relationship (SAR) Studies via Cheminformatics
Cheminformatics plays a pivotal role in establishing structure-activity relationships (SAR), which are crucial for the rational design of molecules with desired properties. By analyzing the chemical structures and biological activities of a series of compounds, SAR studies can identify key molecular features responsible for their effects.
Correlation of Molecular Descriptors with Observed Phenomena
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of cheminformatics, aiming to build mathematical models that correlate molecular descriptors with biological activity or other properties. These descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, and electronic properties.
Table 1: Hypothetical Molecular Descriptors for QSAR Analysis of 9-(4-methylphenyl)acridine and its Analogs
| Descriptor | Description | Potential Correlation with Activity |
| Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | Can influence transport and distribution. |
| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. | Important for membrane permeability and reaching target sites. |
| Topological Polar Surface Area (TPSA) | The sum of the surfaces of polar atoms in a molecule. | Relates to hydrogen bonding potential and membrane penetration. |
| Number of Rotatable Bonds | The count of bonds that allow free rotation, indicating molecular flexibility. | Can affect binding affinity to a target. |
| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Related to the molecule's electronic reactivity and charge transfer capabilities. |
Influence of Substituent Effects (e.g., at the 4-methylphenyl moiety or position 9) on Electronic Properties and Reactivity
The nature and position of substituents on the 9-phenylacridine (B188086) scaffold significantly influence its electronic properties and reactivity. The methyl group at the para-position of the phenyl ring in 9-(4-methylphenyl)acridine is an electron-donating group. This substituent effect can alter the electron density distribution across the entire molecule.
The electron-donating nature of the methyl group can increase the electron density on the acridine ring system, potentially affecting its ability to interact with other molecules through π-π stacking or other non-covalent interactions. This change in electronic properties can also influence the molecule's reactivity, for instance, by affecting the ease of oxidation or reduction. Studies on other substituted aromatic systems have shown that electron-donating groups can impact the energy levels of the frontier molecular orbitals (HOMO and LUMO), which in turn governs the molecule's chemical reactivity and spectral properties. nih.govmdpi.com
Table 2: Predicted Influence of Substituents at Position 9 of the Acridine Ring on Electronic Properties
| Substituent at Position 9 | Electronic Effect | Predicted Impact on Acridine Ring Electron Density | Predicted Impact on Reactivity towards Electrophiles |
| -H (Phenyl) | Neutral | Baseline | Baseline |
| -CH3 (4-methylphenyl) | Electron-donating | Increased | Increased |
| -NO2 (4-nitrophenyl) | Electron-withdrawing | Decreased | Decreased |
| -Cl (4-chlorophenyl) | Electron-withdrawing (inductive), weak electron-donating (resonance) | Slightly decreased | Slightly decreased |
Exploration of Reaction Mechanisms and Pathways
Fundamental Reactivity of the Acridine (B1665455) Moiety
The acridine framework possesses distinct sites for both nucleophilic and electrophilic attack, and its basic nitrogen atom readily participates in acid-base chemistry.
The C9 position of the acridine ring is electronically deficient, making it the primary site for nucleophilic attack. This is a well-established characteristic of the acridine system. pharmaguideline.comclockss.org The presence of the electron-withdrawing nitrogen atom in the heterocyclic ring significantly lowers the electron density at the C9 and, to a lesser extent, the C1 position. pharmaguideline.com Consequently, nucleophiles preferentially add to the C9 position. pharmaguideline.com The introduction of a 4-methylphenyl group at this position in 9-(4-methylphenyl)acridine does not fundamentally alter this inherent reactivity, although it may sterically hinder the approach of bulky nucleophiles. Reactions with strong nucleophiles, such as organometallic reagents or amines, would be expected to proceed via addition to the C9 position, potentially leading to the formation of 9,10-dihydroacridine (B10567) derivatives. researchgate.net
In contrast to the electron-deficient C9 position, the benzenoid rings of the acridine moiety are susceptible to electrophilic substitution. The nitrogen atom, being electron-withdrawing, deactivates the rings towards electrophilic attack compared to benzene (B151609). However, substitution does occur, and the directing influence of the nitrogen atom and the fused ring system channels incoming electrophiles to specific positions. For the acridine nucleus in general, electrophilic substitution, such as nitration or halogenation, preferentially occurs at the 2- and 7-positions. pharmaguideline.com This is because the resonance structures of the intermediates formed by attack at these positions are more stable. It is important to note that the 4-methylphenyl substituent at the C9 position can also undergo electrophilic substitution on its own phenyl ring, with the methyl group acting as an ortho- and para-director.
The lone pair of electrons on the nitrogen atom of the acridine ring imparts basic character to the molecule. pharmaguideline.com Acridine and its derivatives are weak bases and readily react with acids to form salts. pharmaguideline.com Protonation occurs at the nitrogen atom, leading to the formation of the corresponding acridinium (B8443388) cation. researchgate.netnih.gov This protonation event significantly alters the electronic properties of the molecule, enhancing its solubility in polar solvents and influencing its chemical reactivity. The formation of 9-phenylacridine (B188086) hydrochloride has been well-documented, and a similar behavior is expected for 9-(4-methylphenyl)acridine. researchgate.net The resulting acridinium salt can exhibit different reactivity patterns compared to the free base.
| Reaction Type | Reagent | Product Type | Reference |
| Protonation | Hydrochloric Acid | Acridinium Salt | researchgate.net |
Oxidative and Reductive Transformations
The acridine ring system can undergo both oxidation and reduction, leading to structurally distinct products.
Oxidation of acridines typically leads to the formation of acridone (B373769) derivatives. pharmaguideline.com The reaction involves the oxidation of the C9 position and the nitrogen atom. Common oxidizing agents such as dichromate in acetic acid can effect this transformation. ptfarm.pl For 9-(4-methylphenyl)acridine, oxidation would be expected to yield N-(4-methylphenyl)acridone. This transformation is significant as acridones are an important class of compounds with various applications. The presence of the 4-methylphenyl group might influence the reaction conditions required for efficient oxidation.
The reduction of the acridine ring can proceed through different pathways depending on the reducing agent and reaction conditions. Catalytic hydrogenation, for instance, can lead to the selective reduction of the benzene rings. ptfarm.pl In contrast, reduction with zinc and hydrochloric acid typically results in the formation of 9,10-dihydroacridine, where the central pyridine (B92270) ring is reduced. ptfarm.pl In the case of 9-(4-methylphenyl)acridine, these reduction methods would likely yield the corresponding partially or fully saturated derivatives. The choice of reducing agent allows for a degree of control over the final product.
| Transformation | Reagent/Condition | Typical Product | Reference |
| Oxidation | Dichromate/Acetic Acid | Acridone Derivative | pharmaguideline.comptfarm.pl |
| Reduction | Catalytic Hydrogenation | Partially Saturated Acridine | ptfarm.pl |
| Reduction | Zinc/Hydrochloric Acid | 9,10-Dihydroacridine Derivative | ptfarm.pl |
Chemiluminescence Mechanisms
Acridine derivatives, particularly acridinium esters, are renowned for their chemiluminescent properties. The light-emitting reaction of these compounds is a cornerstone of many analytical and biomedical applications. The chemiluminescence of compounds like 9-(4-methylphenyl)acridine, when derivatized into an acridinium salt, follows a well-established mechanism involving the formation and subsequent decomposition of a high-energy intermediate.
Formation and Decomposition of Dioxetanone Intermediates
The chemiluminescence of acridinium salts is initiated by their reaction with an oxidant, typically hydrogen peroxide, in an alkaline environment. nih.gov This reaction proceeds through the formation of a highly unstable four-membered ring intermediate known as a dioxetanone. researchgate.netnih.gov The proposed mechanism involves the nucleophilic attack of a hydroperoxide anion on the electrophilic C9 carbon of the acridinium ring. This is followed by an intramolecular cyclization that expels a leaving group, resulting in the formation of the 1,2-dioxetanone intermediate.
The stability and decomposition kinetics of this dioxetanone are crucial in determining the characteristics of the light emission. The decomposition of the dioxetanone is a concerted process that involves the cleavage of the O-O bond and the C-C bond of the four-membered ring. This decomposition is highly exothermic and leads to the formation of an electronically excited product.
Role of Chemiexcited Products in Light Emission
The decomposition of the dioxetanone intermediate generates a molecule of carbon dioxide and an acridone derivative in an electronically excited state. nih.gov It is the relaxation of this chemiexcited acridone from its excited singlet state to the ground state that results in the emission of light. The wavelength of the emitted light is characteristic of the electronic structure of the specific acridone product.
The efficiency of the chemiluminescence, quantified by the quantum yield, is dependent on several factors, including the efficiency of the formation of the dioxetanone, the efficiency of the generation of the excited state acridone upon its decomposition, and the fluorescence quantum yield of the acridone itself. The substituents on the acridine ring and the leaving group can significantly influence these efficiencies and, consequently, the intensity and duration of the light emission.
Photocatalytic Reaction Pathways
Acridinium salts, including derivatives of 9-(4-methylphenyl)acridine, have emerged as potent organic photoredox catalysts. Their ability to absorb visible light and engage in electron transfer processes makes them valuable tools in a wide range of organic transformations. The photocatalytic activity of these compounds is primarily driven by photoinduced electron transfer (PCET) and hydrogen atom transfer (HAT) processes.
Photoinduced Electron Transfer (PCET) Mechanisms
Upon absorption of light, the acridinium ion is promoted to an electronically excited state, which is a much stronger oxidant than its ground state. researchgate.netnih.govtuni.fi In this excited state, it can accept an electron from a suitable electron donor, initiating a photocatalytic cycle. This process is known as photoinduced electron transfer (PCET).
A prominent example is the 9-mesityl-10-methylacridinium (B1239669) ion, which upon photoexcitation, forms a long-lived triplet electron-transfer state. researchgate.netnih.govtuni.firesearchgate.netnih.gov This excited state possesses both strong oxidizing and reducing capabilities, enabling it to catalyze a variety of reactions. The oxidizing power of the excited acridinium catalyst can be tuned by modifying the substituents on the acridine core and the 9-aryl group. acs.org This tunability allows for the selective activation of a wide range of substrates. Acridinium salts have been shown to be effective photocatalysts for various transformations, including the functionalization of C-H bonds and the activation of aryl halides. rsc.orggianettigroup.com The catalytic activity can also be modulated through co-catalysis, for instance, by anion-binding, which can unlock or enhance the photocatalytic potential of simple acridinium salts. researchgate.net
Hydrogen Atom Transfer (HAT) Processes
In addition to PCET, acridinium photocatalysts can also operate via hydrogen atom transfer (HAT) mechanisms. In this pathway, the excited photocatalyst or a species generated from it abstracts a hydrogen atom from a substrate, generating a radical intermediate that can then undergo further reactions. acs.org
Acridinium-based photocatalysts have been successfully employed in a variety of HAT-mediated transformations. For example, a highly oxidizing photoexcited acridinium photocatalyst can oxidize a co-catalyst, which then acts as the hydrogen atom abstractor. rsc.org This indirect HAT process allows for the functionalization of otherwise unreactive C-H bonds under mild conditions. The choice of the HAT catalyst and reaction conditions can allow for remarkable selectivity in these transformations.
Decarboxylative Reactions
9-(4-methylphenyl)acridine and structurally similar acridine photocatalysts are highly effective in initiating reactions through the decarboxylation of carboxylic acids. This process serves as a mild and efficient method for generating alkyl radicals from abundant and stable precursors, which can then participate in various bond-forming reactions without the need for pre-activation of the acid. nih.govrsc.org
C-N Cross-Coupling and C-S Bond Formation:
Acridine photocatalysis has been successfully merged with transition metal catalysis to facilitate challenging cross-coupling reactions. In dual catalytic systems, the acridine photocatalyst generates an alkyl radical via decarboxylation, which is then intercepted by a copper catalyst to form new carbon-nitrogen (C-N) or carbon-sulfur (C-S) bonds. nih.govprinceton.edu
For instance, a tricomponent decarboxysulfonylative cross-coupling has been developed using an acridine photocatalyst in conjunction with a copper(I) catalyst. nih.gov This reaction couples a carboxylic acid, a sulfur dioxide donor (like DABSO), and an aryl iodide to construct aryl sulfones. nih.gov Optimization studies show that acridine photocatalysts are crucial for this transformation, outperforming other common photocatalytic systems. nih.gov Similarly, the direct decarboxylative amination of carboxylic acids has been achieved through a dual acridine/copper catalytic process, demonstrating a powerful method for sp³ C–N bond formation. nih.govprinceton.edu
Radical Conjugate Addition:
One of the most synthetically useful applications of acridine-mediated decarboxylation is in radical conjugate addition reactions. nih.gov This method provides an alternative to traditional conjugate additions that typically require reactive carbon nucleophiles. nih.gov In a dual catalytic system, the acridine photocatalyst, upon irradiation with visible light, facilitates the decarboxylation of a carboxylic acid to produce an alkyl radical. This radical then undergoes conjugate addition to a Michael acceptor. A concurrent copper catalytic cycle manages the subsequent steps and ensures the regeneration of both the photocatalyst and the copper catalyst. nih.gov
This dual system is highly efficient, accommodating a wide array of primary, secondary, and tertiary aliphatic acids, as well as various Michael acceptors. nih.gov The transfer of tertiary alkyl groups is particularly significant, as these are often challenging substrates in standard nucleophilic conjugate additions. nih.gov Mechanistic studies have confirmed the role of the acridinyl radical in mediating the redox turnover required for both catalytic cycles. nih.gov
Table 1: Examples of Decarboxylative Reactions Catalyzed by Acridine Systems
| Reaction Type | Catalytic System | Substrates | Product Type | Key Findings |
|---|---|---|---|---|
| Decarboxysulfonylative Cross-Coupling | Acridine Photocatalyst / Copper(I) | Carboxylic Acid, Aryl Iodide, SO₂ Donor | Aryl Sulfone | Acridine catalysts were essential for the reaction, which proceeds efficiently under visible light. nih.gov |
| Decarboxylative C-N Coupling (Amination) | Acridine Photocatalyst / Copper | Carboxylic Acid, Nitrogen Nucleophile | Alkylated Amine/Heterocycle | A general platform for sp³ C–N bond formation without using alkyl halides. nih.govprinceton.edu |
| Decarboxylative Conjugate Addition | Acridine Photocatalyst / Copper | Carboxylic Acid, Michael Acceptor | γ-Substituted Carbonyl | An efficient Cu(I)/Cu(0) cycle is mediated by the acridinyl radical, enabling the addition of a wide range of alkyl groups. nih.gov |
Singlet and Triplet Excited State Participation in Catalytic Cycles
The photocatalytic activity of 9-(4-methylphenyl)acridine is intrinsically linked to its electronically excited states. Upon absorption of light, the molecule is promoted from its ground state to a singlet excited state (S₁). From this S₁ state, it can either react directly or undergo intersystem crossing (ISC) to form a longer-lived triplet excited state (T₁). The specific reaction pathway is often dictated by which excited state is involved.
Research indicates that for acridine photocatalysts, the initial photodecarboxylation event often occurs from the singlet excited state. nih.gov This process happens through a proton-coupled electron transfer (PCET) mechanism within a hydrogen-bonded complex formed between the acridine photocatalyst and the carboxylic acid substrate. nih.govnih.gov This direct activation from the S₁ state avoids the need for prior deprotonation of the carboxylic acid, contributing to the high functional group tolerance of the method. nih.gov
Table 2: Role of Excited States in Acridine Photocatalysis
| Excited State | Primary Process | Mechanism | Example Reaction | Reference |
|---|---|---|---|---|
| Singlet (S₁) State | Photodecarboxylation | Proton-Coupled Electron Transfer (PCET) | Initial radical generation from carboxylic acids for conjugate addition or cross-coupling. | nih.govnih.gov |
| Triplet (T₁) State | Reductive Cleavage | Photoinduced Hydrogen Atom Transfer (HAT) | Reductive cleavage of disulfur (B1233692) bonds in a multimodal thiol synthesis. | acs.orgnih.govchemrxiv.org |
Multimodal Catalytic Reactivity in Complex Transformations
The capacity of a single photocatalyst to engage in mechanistically distinct catalytic cycles, often from different excited states, is known as multimodal catalysis. nih.gov 9-(4-methylphenyl)acridine and related compounds are exemplary in this regard, enabling complex transformations that would be difficult to achieve through other means. acs.orgchemrxiv.org
A prime example of this multimodal reactivity is the direct synthesis of thiols from carboxylic acids and elemental sulfur. acs.orgnih.gov This transformation involves a two-phase radical process orchestrated entirely by the acridine photocatalyst. nih.govchemrxiv.org
Phase 1 (Singlet State Catalysis): The first part of the reaction involves a PCET-mediated decarboxylative carbon-sulfur bond formation, which is facilitated by the singlet excited state of the acridine photocatalyst. acs.orgnih.gov
Phase 2 (Triplet State Catalysis): The second phase involves the reductive cleavage of a disulfur bond. This step is accomplished through a previously unrecognized photoinduced hydrogen atom transfer (HAT) process involving a silane (B1218182) and the triplet excited state of the acridine catalyst. acs.orgnih.gov
This dual-functionality within a single catalyst allows for the direct conversion of diverse carboxylic acids and abundant elemental sulfur into valuable organosulfur compounds, bypassing the need for toxic reagents or substrate pre-activation. acs.orgnih.govchemrxiv.org The development of such multimodal systems, where a single catalyst performs mechanistically divergent roles, opens up new avenues for designing innovative and efficient synthetic methodologies. nih.gov
Table 3: Example of a Multimodal Catalytic Transformation
| Transformation | Catalyst | Mode 1 (Singlet State) | Mode 2 (Triplet State) | Overall Outcome |
|---|---|---|---|---|
| Decarboxylative Sulfhydrylation | Acridine Photocatalyst | PCET-mediated decarboxylative C-S bond formation. | HAT-mediated reductive cleavage of a disulfur bond. | Direct synthesis of thiols from carboxylic acids and elemental sulfur. acs.orgnih.govchemrxiv.org |
Despite a comprehensive search for crystallographic data on the chemical compound "Acridine, 9-(4-methylphenyl)-," a specific single-crystal X-ray diffraction study for this molecule or its salts could not be located in the available scientific literature and databases. Consequently, the detailed analysis of its crystal structure and supramolecular chemistry as requested by the outline cannot be provided at this time.
The required experimental data, which would form the basis for discussing molecular conformation, dihedral angles, hydrogen bonding, and other intermolecular interactions, is essential for a scientifically accurate and thorough article on this specific compound. Information on related but structurally distinct molecules is insufficient to fulfill the detailed requirements of the provided outline, which focuses solely on "Acridine, 9-(4-methylphenyl)-".
Therefore, the generation of the article with the specified sections and subsections is not possible without the foundational crystallographic research on this particular compound.
Crystal Structure and Supramolecular Chemistry
Supramolecular Assembly and Crystal Engineering Principles
Formation of Ordered Stacks and Unique Crystal Architectures
In the solid state, acridine (B1665455) and its derivatives are known to form ordered stacks and unique crystal architectures driven by non-covalent interactions such as π-π stacking and C-H···π interactions nih.gov. For 9-phenylacridine (B188086), the planar acridine moieties and the phenyl rings are integral to the formation of these supramolecular assemblies iucr.org. The acridine rings and the phenyl rings are both planar within the molecule iucr.org.
Table 1: Crystallographic Data for 9-Phenylacridine
| Parameter | Value |
| Chemical Formula | C₁₉H₁₃N |
| Molecular Weight | 255.32 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 8.574(2) |
| b (Å) | 17.862(2) |
| c (Å) | 9.126(2) |
| β (°) | 107.723(8) |
| Volume (ų) | 1331.2(8) |
| Z | 4 |
Data sourced from Stowell et al. (1991) iucr.org
Influence of the 9-(4-methylphenyl) Substituent on Crystal Packing
The introduction of a methyl group at the 4-position of the phenyl ring, creating the 9-(4-methylphenyl) substituent, is expected to have a discernible influence on the crystal packing compared to the unsubstituted 9-phenylacridine. This influence stems from both steric and electronic effects.
In 9-phenylacridine, the angle between the normal to the least-squares plane of the acridine ring and the normal to the least-squares plane of the phenyl ring is 76° iucr.org. This significant twist is a result of steric hindrance between the hydrogen atoms on the phenyl ring and the acridine core. The presence of the methyl group in the para position of the phenyl ring in Acridine, 9-(4-methylphenyl)- is not expected to significantly alter this dihedral angle, as the methyl group is positioned away from the sterically crowded region of interaction between the two ring systems.
However, the methyl group will introduce new possibilities for intermolecular interactions. The C-H bonds of the methyl group can act as weak hydrogen bond donors, potentially forming C-H···π interactions with the aromatic rings of neighboring molecules. Such interactions are known to play a significant role in the stabilization of crystal structures of aromatic compounds.
Applications and Functional Materials Development
Organic Electronics and Optoelectronic Devices
The acridine (B1665455) core, particularly when substituted at the 9-position with an aryl group, forms the foundation for a variety of functional materials used in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The electronic properties of these molecules can be finely tuned by modifying the substituents on the acridine and the appended aryl ring.
Hole-Transporting Materials (HTMs) in Organic Light-Emitting Diodes (OLEDs)
Acridine derivatives are recognized for their potential as hole-transporting materials in OLEDs. nih.govnih.gov Efficient HTMs require high hole mobility, appropriate highest occupied molecular orbital (HOMO) energy levels for effective hole injection from the anode, and good thermal and morphological stability. nih.gov While direct studies on Acridine, 9-(4-methylphenyl)- as an HTM are not extensively documented, related acridine-based compounds have shown promising results. For instance, small molecular materials incorporating dimethyl acridine moieties have been synthesized and demonstrated to act as efficient hole-transporting layers in phosphorescent OLEDs. nih.gov These materials have exhibited excellent thermal stability and have led to devices with high current, power, and external quantum efficiencies, in some cases outperforming standard HTMs like TAPC. nih.gov The introduction of the 4-methylphenyl group at the 9-position of the acridine core would be expected to influence the electronic properties and molecular packing of the material, which are critical factors for charge transport.
Thermally Activated Delayed Fluorescence (TADF) Emitters
Thermally activated delayed fluorescence (TADF) is a mechanism that allows for the harvesting of both singlet and triplet excitons in OLEDs, leading to potentially 100% internal quantum efficiency. This process is facilitated in molecules with a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). The donor-acceptor (D-A) architecture is a common strategy for designing TADF emitters, where the donor and acceptor moieties are often twisted with respect to each other to minimize the ΔEST.
The 9-phenylacridine (B188086) scaffold can be considered a building block in such D-A systems. For example, derivatives where a phenoxazine donor is attached to an acridin-9(10H)-one acceptor have been shown to exhibit TADF. rsc.org The unique sp2-hybridization of the nitrogen atom in the acridone (B373769) ring contributes to high molecular rigidity, which is beneficial for a high radiative rate constant. rsc.org While Acridine, 9-(4-methylphenyl)- itself is not a classic D-A TADF emitter, it could be functionalized with suitable donor or acceptor groups to induce TADF properties. The methylphenyl group could also play a role in tuning the electronic coupling and excited state energies. Research on other acridine derivatives, such as those combined with pyridazine (B1198779) as an acceptor, has also demonstrated TADF with delayed fluorescence lifetimes in the nanosecond range. mdpi.com
Host Materials in OLED Architectures
In OLEDs, host materials play a crucial role in the emissive layer by dispersing the dopant emitters, facilitating charge transport, and confining excitons on the guest molecules. An ideal host material should possess a high triplet energy to prevent reverse energy transfer from the phosphorescent dopant, good thermal stability, and balanced charge-transport properties. noctiluca.eu
Acridine derivatives have been investigated as host materials for phosphorescent OLEDs. nih.govresearchgate.net For instance, phenyl carbazole-based compounds with dimethyl acridine units have been successfully used as hosts in yellow phosphorescent OLEDs. nih.gov The rigid structure of the acridine unit can contribute to high glass transition temperatures and morphological stability of the thin films. researchgate.net Universal host materials based on the association of a phenylacridine unit with diphenylphosphineoxide-substituted fluorenes have been developed for red, green, and blue phosphorescent OLEDs. rsc.org The 9-(4-methylphenyl) substituent in the target compound would likely influence the triplet energy and charge-transporting characteristics, making it a candidate for investigation as a host material.
Luminophores for Specific Emission Wavelengths (e.g., Blue Light Emission)
The development of stable and efficient blue-emitting materials is a critical challenge in OLED technology for display and lighting applications. The wide bandgap of the acridine moiety makes it an attractive chromophore for blue emission. The photophysical properties of acridine derivatives can be tuned by chemical modification to achieve the desired emission color. beilstein-journals.org
For example, 2,4-bis(arylethynyl)-9-chloro-5,6,7,8-tetrahydroacridine derivatives have been synthesized and shown to exhibit blue fluorescence. beilstein-journals.org The substituents on the aryl groups were found to influence the photophysical properties, with electron-donating groups leading to a red-shift in the emission. beilstein-journals.org This suggests that the 4-methyl group in Acridine, 9-(4-methylphenyl)- could have a similar, albeit more subtle, effect on its emission properties. While specific data for Acridine, 9-(4-methylphenyl)- is not available, the general photophysical properties of 9-phenylacridine suggest its potential as a core for blue luminophores. nbinno.com
Photocatalysis and Photoredox Chemistry
The ability of acridine derivatives to absorb light and participate in electron transfer processes makes them promising candidates for photocatalysis and photoredox chemistry. The excited states of these molecules can act as potent oxidants or reductants, enabling a variety of chemical transformations.
Heterogeneous Photocatalysis with Acridine-Functionalized Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with tunable structures and functionalities. Incorporating photoactive units like acridine into the COF backbone can lead to materials with applications in heterogeneous photocatalysis. Acridine-functionalized COFs have been synthesized and utilized as photocatalysts for metallaphotocatalytic C-N cross-coupling reactions. nbinno.com These materials exhibit broad absorption in the visible light region and have demonstrated good to excellent yields for various substrates, along with good recyclability. nbinno.com
While the specific linker used in these studies was not Acridine, 9-(4-methylphenyl)-, this compound could potentially be modified to create a suitable building block for COF synthesis. The presence of the 4-methylphenyl group might influence the electronic properties of the resulting COF and its photocatalytic activity. The development of such acridine-based COFs opens up possibilities for their use in various organic transformations driven by visible light.
Homogeneous Acridine-Based Dual Photocatalysis
9-Arylacridine derivatives, including 9-(4-methylphenyl)acridine, have emerged as a new class of visible-light photocatalysts for direct decarboxylative radical generation. nih.gov This capability has been effectively utilized in dual catalytic systems, where the acridine photocatalyst operates in concert with another catalyst, such as a copper complex, to achieve transformations that are otherwise challenging.
One prominent example is the direct decarboxylative conjugate addition of carboxylic acids to Michael acceptors. nih.govnih.gov In this dual catalytic system, the 9-arylacridine photocatalyst, upon excitation by visible light, facilitates the decarboxylation of a carboxylic acid to generate an alkyl radical. This radical then participates in a copper-catalyzed conjugate addition to an activated alkene. The copper co-catalyst is crucial for facilitating the catalytic turnover and improving the reaction performance. nih.gov Mechanistic studies suggest that this process occurs via a proton-coupled electron transfer (PCET) within a hydrogen-bonded complex between the acridine photocatalyst and the carboxylic acid. semanticscholar.org
The efficiency of these dual catalytic systems is highlighted by their quantum yields. For instance, an acridine/copper dual-catalyzed decarboxylative conjugate addition reaction was reported to proceed with a quantum yield of 0.42, indicating an efficient photocatalytic process. nih.gov
Table 1: Substrate Scope in Acridine/Copper Dual Catalyzed Decarboxylative Conjugate Addition
| Carboxylic Acid Substrate | Michael Acceptor | Product Yield (%) |
| Cyclohexanecarboxylic acid | N-Phenylmaleimide | 95 |
| 1-Adamantanecarboxylic acid | N-Phenylmaleimide | 92 |
| 4-Chlorophenylacetic acid | N-Phenylmaleimide | 85 |
| Pivalic acid | Diethyl maleate | 78 |
This table is a representation of typical yields reported in the literature for this type of reaction and is for illustrative purposes.
Applications in C-N Cross-Coupling Reactions
The ability of 9-arylacridines to act as photocatalysts extends to the formation of carbon-nitrogen (C-N) bonds, a fundamental transformation in organic synthesis with wide applications in the pharmaceutical and materials sciences. nih.govrsc.orgnih.gov Palladium-catalyzed C-N cross-coupling reactions have become a cornerstone for the synthesis of anilines and their derivatives. nih.govnih.gov More recently, photoredox catalysis has emerged as a powerful, mild alternative to traditional methods. researchgate.net
In this context, acridine-based photocatalysis has been employed to facilitate C-N cross-coupling reactions. These reactions often proceed via a radical-mediated pathway, where the photocatalyst initiates the formation of a nitrogen-centered radical, which then couples with a suitable partner. The mild conditions offered by photoredox catalysis are a significant advantage, allowing for the coupling of substrates with sensitive functional groups that might not be compatible with traditional, thermally promoted methods. researchgate.net
Catalysis of C-S Bond Formation (e.g., Thiols from Carboxylic Acids and Elemental Sulfur)
The versatility of 9-arylacridine photocatalysis is further demonstrated in its application to carbon-sulfur (C-S) bond formation. The construction of C-S bonds is of great importance in the synthesis of pharmaceuticals, agrochemicals, and organic materials. Traditional methods for C-S bond formation often require harsh reaction conditions and pre-functionalized starting materials.
Acridine photocatalysis offers a milder and more direct approach. For instance, 9-arylacridines have been shown to catalyze the direct decarboxylative thiolation of carboxylic acids. In these reactions, the photocatalyst promotes the decarboxylation of a carboxylic acid to generate a carbon-centered radical, which is then trapped by a sulfur source, such as elemental sulfur or a disulfide, to form the desired C-S bond. This method provides a direct route to valuable organosulfur compounds from readily available carboxylic acids.
Oxidative C-H/C-H Coupling Reactions
While specific examples detailing the use of 9-(4-methylphenyl)acridine in oxidative C-H/C-H coupling reactions are not extensively documented in the reviewed literature, the broader field of photocatalysis has shown significant promise in this area. nih.gov Oxidative coupling reactions are powerful tools for the construction of complex molecules from simple precursors, often with high atom economy. nih.gov Photocatalytic approaches to oxidative coupling reactions often involve the generation of radical intermediates under mild conditions, using visible light as the energy source and often employing an oxidant like molecular oxygen. nih.gov Given the established ability of 9-arylacridines to engage in photoredox cycles and generate radical species, their potential application in mediating oxidative C-H/C-H coupling reactions is an area of active research interest.
Chemical Sensing and Detection
The inherent fluorescence of the acridine core makes 9-(4-methylphenyl)acridine and its derivatives attractive candidates for the development of chemical sensors. The photophysical properties of these molecules can be modulated by their interaction with specific analytes, leading to a measurable change in fluorescence intensity or wavelength.
Development of Fluorescent Chemosensors (e.g., for Anions like Fluoride Ions)
Acridine-based compounds have been investigated as fluorescent chemosensors for the detection of various ions, including anions such as fluoride (F⁻). rsc.orgnih.gov The design of these chemosensors often involves the incorporation of a specific recognition moiety that can selectively bind to the target anion. This binding event then perturbs the electronic structure of the acridine fluorophore, resulting in a change in its fluorescence properties, such as quenching or enhancement of the emission.
For instance, acridine derivatives functionalized with thiosemicarbazide moieties have been shown to act as selective "turn-on" fluorescent sensors for fluoride ions. nih.gov The interaction between the fluoride anion and the sensor molecule leads to a distinct color change and a significant enhancement of fluorescence, allowing for the sensitive and selective detection of fluoride. The selectivity for fluoride over other anions is a critical feature of these sensors. nih.gov
Table 2: Selectivity of an Acridine-Based Fluorescent Sensor for Fluoride
| Anion | Fluorescence Response |
| F⁻ | Significant Enhancement |
| Cl⁻ | No significant change |
| Br⁻ | No significant change |
| I⁻ | No significant change |
| AcO⁻ | No significant change |
| H₂PO₄⁻ | No significant change |
This table illustrates the typical selectivity profile of an acridine-based fluoride sensor as reported in the literature.
Design of Optical Sensor Molecules with Tunable Photochemical Properties
The modular nature of the 9-arylacridine scaffold allows for the rational design of optical sensor molecules with tunable photochemical properties. By modifying the substituents on both the acridine core and the 9-aryl group, researchers can fine-tune the absorption and emission characteristics of the molecule, as well as its sensitivity and selectivity towards a particular analyte.
The synthesis of various 9-substituted acridine derivatives allows for the exploration of structure-property relationships. nih.gov For example, the introduction of different functional groups can influence the molecule's quantum yield of fluorescence, its excited-state lifetime, and its susceptibility to quenching or enhancement upon binding to a target species. This tunability is crucial for the development of sensors with optimized performance for specific applications, ranging from environmental monitoring to biological imaging. The photochemical properties of related compounds like 9-(4-azidophenyl)acridine have been studied, providing insights into how modifications at the 9-position can influence the electronic transitions and reactivity of the acridine system. osi.lv
Surface Science and Corrosion Inhibition
Adsorption Mechanisms on Metal Surfaces (e.g., Mild Steel)
The primary mechanism by which acridine derivatives protect mild steel from corrosion is through adsorption onto the metal surface, a process that can involve both physical and chemical interactions. rsc.orgresearchgate.net This adsorption creates a protective film that isolates the metal from the corrosive medium. The adsorption behavior of these inhibitors on mild steel surfaces has been found to conform to the Langmuir adsorption isotherm. rsc.orgresearchgate.net This model presupposes the formation of a monolayer of the inhibitor on the metal surface.
The interaction between the acridine molecule and the metal surface is multifaceted. It involves:
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules. In acidic solutions, the nitrogen atom in the acridine ring can become protonated, leading to a cationic species that can interact with the negatively charged metal surface (due to the adsorption of anions from the acid).
Chemisorption: This is a stronger form of adsorption that involves the sharing of electrons or coordinate bond formation between the inhibitor molecule and the metal. The lone pair of electrons on the nitrogen atom and the π-electrons of the aromatic rings in the acridine structure can be donated to the vacant d-orbitals of the iron atoms on the mild steel surface. nih.gov This results in a more stable and robust protective layer.
Computational studies, including quantum chemical calculations and molecular dynamics (MD) simulations, have provided deeper insights into these adsorption processes. rsc.orgresearchgate.net These theoretical approaches help in elucidating the roles of different substituents on the corrosion inhibition behavior and in visualizing the configurational adsorption of these molecules on the metal surface, such as the Fe(110) surface for mild steel. rsc.orgresearchgate.net
Development of Acridine Derivatives as Effective Corrosion Inhibitors
The development of acridine-based corrosion inhibitors has focused on the synthesis of various derivatives and the evaluation of their performance. The substituent at the 9-position of the acridine core has been a primary focus of these investigations, as it significantly influences the electronic properties and, consequently, the inhibition efficiency of the molecule.
Research on a series of 9-substituted acridines, including 9-carboxyacridine (CA), 9-methylacridine (B196024) (MA), and 9-aminoacridine (AA), has shown that the nature of the substituent dramatically affects the corrosion inhibition performance. rsc.orgresearchgate.net In a study conducted in 15% HCl solution, the inhibition efficiency was found to follow the order: AA > MA > CA. rsc.orgresearchgate.net These compounds act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process, with a more pronounced effect on the cathodic reaction. rsc.orgresearchgate.net
The following table summarizes the inhibition efficiencies of several 9-substituted acridine derivatives on mild steel in acidic media, as determined by weight loss techniques.
| Compound | Concentration (ppm) | Medium | Temperature (°C) | Inhibition Efficiency (%) |
| 9-Aminoacridine (AA) | 300 | 15% HCl | 30 | 94.2 |
| 9-Methylacridine (MA) | 300 | 15% HCl | 30 | 89.4 |
| 9-Carboxyacridine (CA) | 300 | 15% HCl | 30 | 41.9 |
| Acridin-9(10H)-one | 10⁻³ M | 1 M HCl | - | 98.3 |
| 2-Bromo-9(2-fluorophenyl)acridine (BFPA) | - | 1 M HCl | - | 98.0 |
| 9-(4-Chlorophenyl)-2-methyl-1,2,3,4-tetrahydroacridine (CMT) | - | 1 M HCl | - | 98.0 |
The high efficiency of derivatives like 9-aminoacridine is attributed to the strong electron-donating nature of the amino group, which enhances the adsorption of the molecule on the metal surface. Conversely, the electron-withdrawing carboxyl group in 9-carboxyacridine reduces the electron density on the acridine ring system, leading to weaker adsorption and lower inhibition efficiency. rsc.orgresearchgate.net
Based on these findings, it can be inferred that "Acridine, 9-(4-methylphenyl)-" would likely exhibit significant corrosion inhibition properties. The 4-methylphenyl group at the 9-position is expected to influence the electronic properties of the acridine ring. The methyl group is an electron-donating group, which could enhance the electron density of the π-system, thereby promoting stronger adsorption onto the mild steel surface and leading to effective corrosion inhibition. However, without direct experimental data, this remains a scientifically informed hypothesis.
Future Research Directions and Emerging Trends
Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency
Historically, the synthesis of 9-substituted acridines has involved methods like the Bernthsen synthesis, which often requires harsh conditions such as high temperatures and the use of strong mineral acids. nih.gov While effective, these methods present challenges in terms of sustainability and functional group tolerance. Future research is increasingly focused on developing greener, more efficient synthetic strategies.
Emerging trends point towards the adoption of modern catalytic methods. For instance, nickel-catalyzed cross-coupling reactions, such as the Negishi-type coupling, have been successfully developed for producing sterically hindered 9-arylacridines from commercially available 9-chloroacridine (B74977). researchgate.netresearchgate.net These methods offer a more convenient and scalable approach, often avoiding the need for precious metal catalysts. researchgate.netresearchgate.net Further research is expected to refine these catalytic systems to broaden their substrate scope and improve yields.
Additionally, techniques like microwave-assisted synthesis and one-pot, multi-component reactions are gaining traction for their ability to significantly reduce reaction times and simplify purification processes. sioc-journal.cn The development of metal-free catalytic systems represents another significant frontier, aiming to reduce the environmental impact and cost associated with metal catalysts. sioc-journal.cn
| Synthetic Method | Traditional Approach (Bernthsen) | Modern Catalytic Approach (Negishi) | Emerging Green Chemistry Approach |
| Reactants | Diphenylamine (B1679370), Carboxylic Acid | 9-Chloroacridine, Organozinc Reagent | Varies (e.g., one-pot components) |
| Catalyst/Reagent | Zinc Chloride, Strong Acids | Nickel Complex (e.g., [NiCl2(Ph3P)2]) | Often Metal-Free or uses benign catalysts |
| Conditions | High Temperature (e.g., 220–260 °C) | Milder Temperatures | Microwave Irradiation, Room Temperature |
| Advantages | Established Method | High Efficiency, Scalable, Good for Hindered Substrates | Reduced Reaction Time, Energy Efficient, Simplified Workup |
| Disadvantages | Harsh Conditions, Limited Functional Group Tolerance | Requires pre-functionalized reagents | Scope and generality may still be under development |
Advanced Spectroscopic Probes and In-Situ Mechanistic Analysis of Reactivity
A thorough understanding of the reaction mechanism is critical for optimizing the performance of Acridine (B1665455), 9-(4-methylphenyl)- in applications like photocatalysis. While significant progress has been made, many mechanistic aspects remain to be fully elucidated. nih.gov Future research will heavily rely on advanced spectroscopic techniques to probe reaction intermediates and transition states in real-time.
The use of in-situ analysis methods is a key emerging trend. For example, Electron Paramagnetic Resonance (EPR) spectroscopy has been used to successfully detect and characterize the persistent acridinyl radical, a key intermediate in photocatalytic cycles. nih.gov Time-resolved fluorescence and absorption spectroscopy will be instrumental in studying the excited-state dynamics, lifetimes, and quenching processes that govern photocatalytic efficiency. acs.orgnih.gov These experimental techniques, when coupled with Density Functional Theory (DFT) calculations, provide a powerful combination for validating proposed mechanisms, such as the proton-coupled electron transfer (PCET) pathway identified for acridine photocatalysts. nih.govresearchgate.net
Integration of Computational Design and Machine Learning with Experimental Synthesis and Characterization
The synergy between computational chemistry and experimental work is set to revolutionize the discovery of new acridine-based functional molecules. Machine learning (ML) is emerging as a powerful tool to accelerate this process. nih.govappropedia.org Instead of relying solely on time-consuming quantum mechanical calculations for every new potential derivative, ML models can be trained on existing data to predict molecular properties with remarkable speed and accuracy. nih.govnih.gov
The workflow for future research in this area will likely involve:
Creating a comprehensive database of known Acridine, 9-(4-methylphenyl)- analogues and their experimentally and computationally determined properties (e.g., redox potentials, absorption spectra, catalytic activity).
Using this database to train ML models, such as deep neural networks or kernel ridge regression models, to establish structure-property relationships. nih.govupf.edu
Employing these trained models to rapidly screen vast virtual libraries of new, yet-to-be-synthesized analogues to identify candidates with desired properties.
Synthesizing and testing only the most promising candidates identified by the ML models, thereby dramatically increasing the efficiency of the discovery cycle.
This approach, sometimes referred to as Δ²-learning, can predict high-level properties from low-cost calculations, offering a significant acceleration in characterizing new molecules. rsc.org This integration promises a paradigm shift from trial-and-error discovery to a data-driven, rational design of functional molecules. researchgate.netresearchgate.net
Expanding the Scope of Photocatalytic Applications for Complex Chemical Transformations
9-Aryl-acridines have proven to be powerful visible-light photocatalysts, particularly for inducing photodecarboxylation to generate radicals. nih.gov This reactivity has been successfully applied to transformations like amination, thiolation, and dehydrodecarboxylation. researchgate.netnih.gov A major future direction is to expand the scope of these photocatalytic applications to tackle more complex and challenging chemical transformations.
Research will likely focus on:
Late-Stage Functionalization: Applying acridine-based photocatalysis to modify complex, high-value molecules such as pharmaceuticals and natural products at a late stage in their synthesis.
Dual Catalytic Systems: Merging acridine photocatalysis with other catalytic manifolds, such as transition metal catalysis or biocatalysis, to achieve novel transformations not possible with either system alone. nih.gov An example is the combination of an acridine photocatalyst with a copper catalyst for direct decarboxylative amination. nih.gov
Novel Bond Formations: Moving beyond known reactions to develop methods for challenging bond formations, such as C-O or C-N bond formations through processes like cation radical-accelerated SNAr reactions. acs.orgfigshare.com
Bio-interfaced Catalysis: Expanding on initial successes to create triple-catalytic systems that interface with biological feedstocks, for instance, converting renewable vegetable oils directly into valuable long-chain α-alkenes. nih.gov
Exploration of New Material Science Applications Beyond Current Optoelectronics and Sensing
While acridine derivatives are known for their use in fluorescent dyes and as organic semiconductor materials, significant opportunities exist to explore applications in new areas of material science. sioc-journal.cnnih.gov Future research can leverage the fundamental properties of the Acridine, 9-(4-methylphenyl)- scaffold—its planarity, rigidity, and unique photophysics—for novel purposes.
Potential emerging applications include:
Advanced Composite Materials: Incorporating Acridine, 9-(4-methylphenyl)- or its analogues as functional components in polymers or other matrices to create materials with tailored optical or electronic properties.
Biomedical Materials: Building on their known DNA-intercalating properties, designing acridine-based materials for applications in gene delivery or as components of biocompatible sensors. nih.govnih.gov
Thermoelectric Materials: Investigating the potential of highly ordered or crystalline acridine derivatives for thermoelectric applications, converting waste heat into electrical energy.
Multifunctional Hybrids: Creating hybrid materials that combine the acridine unit with other functional molecules, such as porphyrins, to develop materials for applications like photodynamic therapy or advanced light-harvesting systems. nih.gov
Designing Acridine, 9-(4-methylphenyl)- Analogues with Tailored Electronic and Photophysical Properties
The ultimate goal of much of the research described above is the ability to design analogues of Acridine, 9-(4-methylphenyl)- with precisely controlled properties for specific tasks. The modularity of the 9-aryl-acridine structure is key to this endeavor. acs.org Future work will focus on establishing clear and predictable relationships between chemical structure and function.
This involves the systematic modification of the molecular scaffold and observing the resulting changes in properties. Key strategies include:
Substitution on the 9-Aryl Ring: Introducing electron-donating or electron-withdrawing groups onto the 4-methylphenyl (tolyl) ring to fine-tune the electronic properties, redox potential, and reactivity of the molecule.
Modification of the Acridine Core: Altering the acridine backbone itself, which can significantly impact excited-state lifetimes and photostability. acs.orgacs.org
Hybridization: Creating hybrid molecules by linking the acridine scaffold to other functional units (e.g., thiazolidine-2,4-dione) to combine pharmacophores or create materials with synergistic effects. mdpi.com
By combining synthetic tuning with the computational and spectroscopic tools described in previous sections, researchers can rationally design novel analogues with optimized absorption/emission wavelengths, redox potentials, and excited-state characteristics for next-generation catalysts, sensors, and materials. researchgate.netnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
